21-epi-Serratenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21-epi-Serratenediol is a neutral triterpene compound isolated from the bark of Sitka spruce (Picea sitchensis). It belongs to the class of triterpenoids, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 21-epi-Serratenediol typically involves the extraction from natural sources such as the bark of Sitka spruce. The extraction process includes crushing the bark and using solvents to isolate the triterpene compounds. The crude extract is then purified using chromatographic techniques to obtain this compound .
Industrial Production Methods
Industrial production of this compound is not widely documented, but it generally follows similar extraction and purification methods as those used in laboratory settings. The scalability of these methods depends on the availability of natural sources and the efficiency of the extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions
21-epi-Serratenediol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can result in the formation of alkanes or alcohols .
Scientific Research Applications
21-epi-Serratenediol has several scientific research applications, including:
Chemistry: It is used as a reference compound for studying the structure and reactivity of triterpenoids.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research has explored its potential as a chemopreventive agent against cancer
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of 21-epi-Serratenediol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of signaling pathways involved in inflammation and cell proliferation. The specific molecular targets and pathways are still under investigation, but studies suggest that it may inhibit certain enzymes and receptors involved in these processes .
Comparison with Similar Compounds
21-epi-Serratenediol is similar to other triterpenoids such as serratenediol, lycoclavanol, and lycoclaninol. it is unique in its specific structural configuration and biological activities.
List of Similar Compounds
- Serratenediol
- Lycoclavanol
- Lycoclaninol
Properties
Molecular Formula |
C30H50O2 |
---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(3S,11R,16R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol |
InChI |
InChI=1S/C30H50O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h8,20-25,31-32H,9-18H2,1-7H3/t20?,21?,22?,23?,24?,25?,28-,29+,30-/m0/s1 |
InChI Key |
FMUNNDDBCLRMSL-IMJGNQINSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CCC4C(=CCC5[C@@]4(CCC(C5(C)C)O)C)C2)(CCC(C3(C)C)O)C |
Canonical SMILES |
CC1(C2CCC3(CC4=CCC5C(C(CCC5(C4CCC3C2(CCC1O)C)C)O)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.